N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Description
N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H23FN4O3 and its molecular weight is 470.504. The purity is usually 95%.
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Scientific Research Applications
Hepatitis B Virus Inhibition
A compound related to N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide has been studied for its inhibitory activity against the Hepatitis B virus. This compound exhibited nanomolar inhibitory activity against HBV in vitro, showcasing its potential as a therapeutic agent in treating Hepatitis B (Ivashchenko et al., 2019).
Peripheral Benzodiazepine Receptor Binding
Research has also been conducted on compounds structurally related to this compound for their binding to the peripheral benzodiazepine receptors (PBR). This research indicates the potential of these compounds in neurological and psychiatric applications (Zhang et al., 2003).
Antiallergic Activity
A series of compounds, including derivatives of this compound, have been synthesized and evaluated for their antiallergic properties. Some of these compounds have shown significant antiallergic activity, indicating their potential for treating allergic reactions (Menciu et al., 1999).
Anti-Inflammatory Activity
Research on similar compounds has shown significant anti-inflammatory activity. This suggests potential applications in the treatment of inflammatory conditions (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3/c1-17-7-10-19(28)13-22(17)30-24(33)15-32-23-6-4-3-5-21(23)25-26(32)27(34)31(16-29-25)14-18-8-11-20(35-2)12-9-18/h3-13,16H,14-15H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKFEGVYZZKMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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